4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate

Description

Systematic Nomenclature and Structural Identification

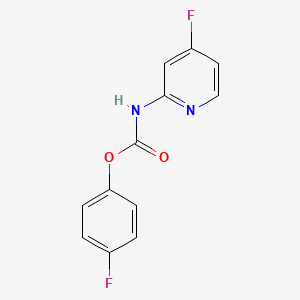

This compound possesses a well-defined molecular identity characterized by systematic chemical nomenclature and precise structural parameters. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (4-fluorophenyl) N-(4-fluoropyridin-2-yl)carbamate. The molecular formula C₁₂H₈F₂N₂O₂ reflects the compound's composition, incorporating twelve carbon atoms, eight hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms.

Fluorinated five-membered heterocycles and their fused systems have demonstrated varied therapeutic activities across multiple biological targets. Recent comprehensive reviews have documented antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal activities among fluorinated heterocyclic compounds. The therapeutic potency of fluorinated heterocycles frequently equals or exceeds that of reference drugs, highlighting the strategic value of fluorine incorporation in pharmaceutical development.

The electronic effects of fluorine substitution profoundly influence molecular interactions and binding characteristics. Fluorine-substituted thrombin inhibitors demonstrate carbon-fluorine carbonyl interactions that significantly affect protein-ligand interactions and enhance binding affinities. X-ray crystallographic studies reveal that fluorine atoms engage in remarkably close contact with hydrogen-carbon-carbonyl moieties of amino acid residues, establishing unique interaction patterns that contribute to enhanced biological activity.

This compound exemplifies strategic fluorine positioning within heterocyclic frameworks. The compound features fluorine atoms at para positions on both aromatic rings, creating symmetrical electronic environments that maximize fluorine's influence while maintaining structural stability. This dual-fluorination pattern distinguishes the compound within carbamate chemistry and positions it as a representative example of contemporary fluorinated heterocyclic design principles.

The compound's position within fluorinated heterocyclic chemistry extends beyond structural considerations to encompass synthetic methodology and application potential. Modern synthetic approaches to fluorinated heterocycles emphasize both chemical and electrochemical routes, employing nucleophilic and electrophilic fluorinating agents to achieve precise fluorine incorporation. The successful synthesis of this compound demonstrates the maturity of fluorination methodologies and their application to complex heterocyclic frameworks.

Properties

IUPAC Name |

(4-fluorophenyl) N-(4-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLLMECLRWADMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate involves the reaction of 4-fluorophenyl isocyanate with 4-fluoropyridin-2-amine under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 4-fluorophenyl 4-fluoropyridin-2-ylcarbamate indicates its potential as a selective antagonist for specific receptors. Research has demonstrated that derivatives of this compound exhibit high affinity for the serotonin receptor subtype 5-HT1A, which is crucial in the modulation of mood and anxiety-related disorders. A study highlighted that a related compound showed an IC50 value of 0.29 nM, indicating potent receptor binding capabilities .

Neuropsychiatric Applications

Case Study: Imaging Neurotransmitter Receptors

In vivo studies have utilized radiolabeled derivatives of pyridinylcarbamate compounds to visualize serotonin receptors in the brain using positron emission tomography (PET). This approach allows for better understanding and quantification of receptor availability in various neuropsychiatric conditions such as depression and anxiety disorders. The ability to trace these receptors can lead to improved diagnostic and therapeutic strategies .

Antiviral Activity

Recent investigations into the antiviral properties of related compounds have shown promising results against enteroviruses. For instance, nucleoside analogs similar to this compound demonstrated broad-spectrum antiviral activity by inhibiting viral RNA synthesis through interaction with viral polymerases . This suggests potential applications in developing antiviral therapies against enteroviral infections.

Cancer Therapeutics

Case Study: Targeting Cancer Cell Viability

Research indicates that compounds with similar structural features to this compound can disrupt protein-protein interactions critical for cancer cell survival. For example, studies on RAD51-BRCA2 interactions have shown that inhibitors can enhance the efficacy of existing chemotherapy agents, potentially leading to improved outcomes in treatments for pancreatic cancer and other malignancies .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Features and Crystallographic Data

Compounds with 4-fluorophenyl groups often exhibit steric effects that influence molecular planarity and crystal packing. For example:

- Nonplanar Conformations: In meso-substituted porphyrins, 4-fluorophenyl groups induce steric repulsion, leading to distorted, nonplanar geometries. Similar effects are observed in pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in and ), where one fluorophenyl group is perpendicular to the planar core .

- Isostructural Variations : Halogen substitutions (e.g., Cl vs. F) in isostructural compounds minimally affect molecular conformation but alter crystal packing. For instance, replacing a chlorophenyl with a fluorophenyl group in thiazole derivatives preserves triclinic symmetry (space group P̄1) but adjusts intermolecular interactions .

Table 1: Structural Comparison of Fluorinated Analogues

Table 3: Bioactivity of Fluorinated Compounds

Physicochemical Properties

Fluorination impacts lipophilicity and solubility:

- Lipophilicity : Chlorophenyl carbamates () exhibit log k values ~2.5–3.0 via HPLC, while fluorophenyl analogs likely have higher log k due to fluorine’s hydrophobicity .

- Solubility: Fluorophenyl groups may reduce aqueous solubility compared to non-fluorinated analogs, a trade-off for improved membrane permeability .

Biological Activity

4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate (CAS No. 1993323-88-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H10F2N2O2

- Molecular Weight : 250.22 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in the structure is significant, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features often act as inhibitors of key enzymes or receptors involved in various signaling pathways. For example, fluorinated carbamates have been shown to interact with acetylcholinesterase and other enzymes, leading to modulation of neurotransmitter levels and potential therapeutic effects in neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for preventing tumor growth .

Antimicrobial Properties

In addition to its anticancer effects, the compound has exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

-

Case Study on Anticancer Efficacy

- Objective : To evaluate the anticancer properties of this compound.

- Methodology : Human breast cancer cell lines (MCF-7) were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

- : The compound demonstrates promising anticancer activity and warrants further investigation in vivo.

-

Case Study on Antimicrobial Activity

- Objective : To assess the antimicrobial effects against Staphylococcus aureus.

- Methodology : The compound was tested using a disc diffusion method.

- Results : Clear zones of inhibition were noted at concentrations of 50 µg/disc and above.

- : The findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Comparative Analysis

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | ~15 | Anticancer |

| Standard Chemotherapeutic Agent (e.g., Doxorubicin) | ~0.5 | Anticancer |

| Fluoroquinolone Derivative | ~10 | Antimicrobial |

This table illustrates that while the compound shows significant biological activity, it may still require optimization to enhance potency relative to established drugs.

Q & A

Q. What are the primary synthetic routes for 4-fluorophenyl 4-fluoropyridin-2-ylcarbamate, and how do reaction conditions influence yield?

The synthesis of fluorinated carbamates typically involves coupling fluorinated aryl amines with fluoropyridine derivatives. A common method employs carbamate-forming reactions under mild conditions, such as using triphosgene or carbonyl diimidazole (CDI) as activating agents . For example, Liu et al. (2019) demonstrated that fluorinated pyrimidines can be synthesized via metal-free, one-pot reactions at 60–80°C, achieving yields of 70–85% depending on substituent electronic effects. Reaction parameters like solvent polarity (e.g., dichloromethane vs. DMF) and temperature significantly impact regioselectivity and byproduct formation .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on multi-nuclear NMR (e.g., , , ) and high-resolution mass spectrometry (HRMS). For fluorinated analogs, NMR is critical for verifying substitution patterns, as fluorine’s high electronegativity causes distinct chemical shifts (e.g., para-fluorophenyl groups resonate at δ −110 to −120 ppm) . HRMS data should match theoretical molecular weights within 3 ppm error. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the preliminary applications of this compound in medicinal chemistry?

Fluorinated carbamates are explored as protease inhibitors or kinase modulators due to their ability to enhance metabolic stability and membrane permeability. For instance, analogs with fluoropyridine moieties have shown inhibitory activity against tyrosine kinases in cancer cell lines (IC values < 1 µM) . The fluorine atoms improve binding affinity through hydrophobic interactions and reduced metabolic degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy barriers in carbamate formation. Reaction path searches using software like GRRM or Gaussian can reduce trial-and-error experimentation by 40–60% . For example, ICReDD’s approach combines computational screening of solvent effects with experimental validation, narrowing optimal conditions (e.g., base selection, temperature) within 10–15 iterations .

Q. How should researchers resolve contradictions in bioactivity data for fluorinated carbamates?

Contradictory bioactivity often stems from impurities or solvent residues. Mitigation strategies include:

- Reproducibility checks : Re-synthesize the compound using alternative routes (e.g., CDI vs. triphosgene activation) .

- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .

- Metabolite screening : Use LC-MS to rule out in situ degradation products masking true activity .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring degradation via UPLC-QTOF .

- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time using LC-MS/MS .

- Solid-state analysis : DSC and TGA assess thermal stability, while PXRD detects polymorphic transitions affecting shelf life .

Q. How do substituent variations on the fluorophenyl ring impact reactivity and bioactivity?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position increase electrophilicity of the carbamate carbonyl, accelerating nucleophilic attack (e.g., by serine in enzyme active sites). Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but enhance solubility. Structure-activity relationship (SAR) studies using substituent libraries reveal that 4-fluoro substitution balances potency (IC ~ 0.5 µM) and solubility (>50 µg/mL in PBS) .

Methodological Considerations

- Safety protocols : Handle fluorinated intermediates in fume hoods with nitrile gloves; avoid skin contact due to potential toxicity (LD < 50 mg/kg in rodents) .

- Data management : Use cheminformatics tools (e.g., KNIME, ChemAxon) to track reaction parameters and SAR trends, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.